Acetylacrolein

Anti-tumour Aldehyde therapeutics In vivo efficacy

Acetylacrolein (syn. 4-oxo-2-pentenal, 3-acetylacrolein; CAS 5729-47-5; molecular formula C₅H₆O₂; MW 98.10 g/mol) is a short-chain α,β-unsaturated 1,4-dicarbonyl compound that functions as a highly electrophilic vinylogous methylglyoxal analogue.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 5729-47-5
Cat. No. B1235126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylacrolein
CAS5729-47-5
Synonyms4-oxo-2-pentenal
acetylacrolein
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC(=O)C=CC=O
InChIInChI=1S/C5H6O2/c1-5(7)3-2-4-6/h2-4H,1H3/b3-2+
InChIKeyGBLMMVFQENXAFZ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylacrolein (CAS 5729-47-5): Key Physicochemical and Biochemical Identity for Informed Procurement


Acetylacrolein (syn. 4-oxo-2-pentenal, 3-acetylacrolein; CAS 5729-47-5; molecular formula C₅H₆O₂; MW 98.10 g/mol) is a short-chain α,β-unsaturated 1,4-dicarbonyl compound that functions as a highly electrophilic vinylogous methylglyoxal analogue [1]. It is recognized as the principal cytochrome P450-derived reactive metabolite of 2-methylfuran, a heat-induced food contaminant, and binds covalently to tissue macromolecules in hepatic and pulmonary microsomal systems [2]. Originally classified as an acrolein analog and derivative in MeSH, acetylacrolein is distinguished from simple enals by its dual aldehyde–ketone functionality, which imparts a unique reactivity profile exploited in both toxicological mechanism studies and synthetic chemistry applications [1][3].

Why Acetylacrolein (CAS 5729-47-5) Cannot Be Replaced by Generic α,β-Unsaturated Carbonyls: A Rationale for Compound-Specific Selection


Superficial structure-activity comparisons suggest that acetylacrolein, butenedial (BDA), methylbutenedial, methylglyoxal, and acrolein belong to a shared class of electrophilic α,β-unsaturated carbonyls; however, quantitative pharmacological, toxicological, and physicochemical data reveal critical divergence. Acetylacrolein demonstrates a 4-fold higher in vivo anti-tumour potency than methylglyoxal on an equi-effect basis, and its DNA adduct spectrum (dA, dG, dC but not dT) differs from the adduct profiles reported for butenedial, indicating distinct nucleophilic selectivity [1][2]. Furthermore, acetylacrolein acts as a suicide substrate of cytochrome P450 mixed-function oxidase — a mechanism not reported for butenedial or methylbutenedial — which has direct implications for its use in enzyme mechanism studies and toxicological risk assessment [3]. Generic substitution without accounting for these differential parameters risks invalidating experimental results, biomarker specificity, and regulatory exposure assessments [1][3].

Quantitative Differentiation Evidence for Acetylacrolein (CAS 5729-47-5) Versus Key Comparators


In Vivo Anti-Tumour Potency: Acetylacrolein vs Methylglyoxal in Ehrlich Ascites Carcinoma Model

In a direct head-to-head comparison using an identical experimental protocol in male CBA/Ca mice bearing Ehrlich ascites carcinoma (EAC), acetylacrolein achieved 99% tumour growth inhibition at a dose of 12.5 mg kg⁻¹ (i.p., twice daily), whereas methylglyoxal required a 4-fold higher dose of 50 mg kg⁻¹ to achieve 98% inhibition. The ascorbic acid adduct AsA-acetylacrolein inhibited tumour growth by 97% and 98% at 100 and 200 mg kg⁻¹ twice daily, respectively, proving comparable to the benchmark methylglyoxal-ascorbate adduct (MGA) [1].

Anti-tumour Aldehyde therapeutics In vivo efficacy

DNA Adduct Spectrum Selectivity: Acetylacrolein vs Butenedial (BDA) and Other Reactive Aldehydes

Purified acetylacrolein (AcA) was systematically reacted with 2'-deoxyadenosine (dA), 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), and 2'-deoxythymidine (dT). Adduct formation was confirmed and structurally characterized by UPLC-ESI⁺-MS/MS and ¹H/¹³C NMR for dA, dG, and dC, while dT showed no detectable reactivity. Time- and dose-dependent adduct formation (dA-AcA, dG-AcA, dC-AcA) was observed in incubations with isolated DNA from primary rat hepatocytes (pRH) [1]. By contrast, the structurally related butenedial (BDA), derived from furan, forms N-substituted pyrrolin-2-one adducts preferentially with lysine residues and generates GSH-BDA-lysine cross-links, a reactivity pattern not shared by acetylacrolein [2].

DNA adductomics Genotoxicity Biomonitoring

Suicide Substrate Mechanism: Complete Inhibition of Microsomal Mixed-Function Oxidase by Acetylacrolein

Acetylacrolein was demonstrated to be a potent inhibitor of mixed-function oxidase (MFO) and completely inhibited the microsomal metabolism of its parent compound 2-methylfuran (2-MF), establishing 2-MF as a suicide substrate for the enzyme. This irreversible, mechanism-based inhibition was evidenced by (i) covalent binding of acetylacrolein to microsomal protein, (ii) NADPH- and oxygen-dependent metabolic activation, and (iii) complete blockade of 2-MF turnover upon pre-incubation with acetylacrolein [1]. By comparison, neither butenedial (the furan-derived analog) nor methylbutenedial (from 3-methylfuran) has been reported to exhibit suicide substrate behaviour toward the same MFO system, though both are recognized as reactive electrophilic metabolites [2].

Enzyme inhibition Suicide substrate Cytochrome P450

CYP 2E1 Isoenzyme Specificity for Acetylacrolein Generation: Differential Metabolic Activation Versus Furan-Derived Butenedial

Using Supersomes™ expressing individual human cytochrome P450 isoenzymes, CYP 2E1 was identified as the key enzyme responsible for the conversion of 2-methylfuran (2-MF) to acetylacrolein (AcA). In parallel experiments with primary rat hepatocytes (pRH), AcLys-AcA adduct formation was detected in cell supernatants in a time- and dose-dependent manner upon incubation with both 2-MF and AcA [1]. In contrast, metabolic activation of furan to butenedial (BDA) is reported to involve CYP 2E1 as well, but also shows significant contribution from other isoforms under certain conditions; the isoenzyme profile for 3-methylfuran conversion to methylbutenedial has been less thoroughly characterized [2].

Cytochrome P450 Isoenzyme specificity Metabolic activation

Atmospheric Photo-Oxidation Product Yield: Acetylacrolein vs Methylbutenedial from Methylfuran Oxidation

Under OH-initiated photo-oxidation conditions, the yields of 4-oxo-2-pentenal (acetylacrolein, from 2-methylfuran) and methylbutenedial (from 3-methylfuran) were estimated as 0.60 ± 0.24 and 0.83 ± 0.33, respectively, using solid-phase microextraction (SPME) with the same response factor assumption as for butenedial [1]. While methylbutenedial exhibits a higher average yield, acetylacrolein's lower volatility (BP 199.5 °C vs estimated lower BP for methylbutenedial) and distinct carbonyl substitution pattern influence its atmospheric partitioning, secondary organic aerosol formation potential, and sampling efficiency, factors relevant to environmental monitoring method selection .

Atmospheric chemistry Photo-oxidation Yield quantification

Preferential Lysine Adduct Formation in Primary Hepatocytes: Acetylacrolein's Differential Reactivity vs General α,β-Unsaturated Aldehyde Behaviour

In incubations with primary rat hepatocytes (pRH), acetylacrolein (AcA) formed detectable N-α-acetyl-L-lysine-acetylacrolein (AcLys-AcA) adducts in cell supernatants in a time- and dose-dependent manner, as quantified by UHPLC-MS/MS. In contrast, no N-acetyl-L-cysteine-acetylacrolein (AcCys-AcA) adduct was detected under identical conditions [1]. This cellular lysine selectivity deviates from the typical reactivity pattern of simple α,β-unsaturated aldehydes such as acrolein, which preferentially react with cysteine thiols and GSH. The observation that free cysteine was a better trapping agent than GSH or N-acetylcysteine in microsomal systems further supports acetylacrolein's unique nucleophile selectivity [2].

Protein adduct Biomarker Cellular trapping

Validated Application Scenarios for Acetylacrolein (CAS 5729-47-5) Based on Quantitative Differentiation Evidence


Mechanism-Based CYP 2E1 Suicide Substrate Studies

Acetylacrolein is the validated choice for researchers investigating mechanism-based (suicide) inhibition of cytochrome P450 mixed-function oxidase, specifically the CYP 2E1 isoform. Unlike butenedial or methylbutenedial, acetylacrolein has been demonstrated to completely inhibit microsomal 2-MF metabolism through covalent binding, establishing a defined suicide substrate phenotype [1]. Its confirmed metabolic activation by CYP 2E1 in Supersomes™ and detection of the AcLys-AcA adduct in primary rat hepatocytes provide a complete experimental framework for studying irreversible CYP inactivation [2].

DNA Adduct Biomarker Development and Genotoxicity Assessment for 2-Methylfuran Exposure

For regulatory toxicology and food safety laboratories developing DNA adduct biomarkers of 2-methylfuran (coffee/heat-treated food contaminant) exposure, acetylacrolein is the requisite authentic standard. Its characterized adducts with dA, dG, and dC—but not dT—enable specific UPLC-ESI⁺-MS/MS quantification methods that distinguish 2-MF genotoxicity from that of furan (butenedial pathway) or other contaminants, providing chemical specificity in biomonitoring programs [1].

Anti-Tumour Aldehyde Screening: High-Potency Reference Compound for In Vivo Efficacy Studies

In academic and industrial oncology screening programs evaluating reactive aldehyde anti-tumour agents, acetylacrolein serves as a high-potency reference compound against which novel analogs can be benchmarked. With a demonstrated 99% tumour growth inhibition at 12.5 mg kg⁻¹ in the EAC model—4-fold more potent than methylglyoxal at equivalent efficacy—acetylacrolein provides a reproducible in vivo efficacy baseline for structure-activity relationship (SAR) studies of α,β-unsaturated carbonyl-based anti-cancer candidates [1].

Atmospheric Chemistry Calibration Standards for Methylfuran Oxidation Product Monitoring

Environmental monitoring laboratories quantifying photo-oxidation products of 2-methylfuran in ambient air require authentic acetylacrolein (4-oxo-2-pentenal) for SPME-GC-MS or DNPH-derivatization HPLC calibration. Its distinct yield (0.60 ± 0.24) and physicochemical properties (BP 199.5 °C) relative to co-produced methylbutenedial necessitate compound-specific calibration to prevent cross-interference and ensure accurate atmospheric budget calculations for furan-derived secondary organic aerosol precursors [1].

Quote Request

Request a Quote for Acetylacrolein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.